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Compound of Interest

Compound Name: Isopropyl salicylate

Cat. No.: B150150 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for isopropyl
salicylate (chemical formula C₁₀H₁₂O₃), a compound of interest for researchers, scientists, and

professionals in drug development. This document presents in-depth Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed

experimental protocols and workflow visualizations.

Quantitative Spectral Data
The following tables summarize the key spectral data for isopropyl salicylate, facilitating

straightforward analysis and comparison.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm) Multiplicity Assignment

7.92 Doublet Ar-H

7.49 Triplet Ar-H

7.04 Doublet Ar-H

6.95 Triplet Ar-H

5.33 Multiplet -CH(CH₃)₂

1.27 Doublet -CH(CH₃)₂
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Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

169.5 C=O (Ester)

161.1 C-OH

135.8 Ar-CH

130.0 Ar-CH

118.9 Ar-CH

117.7 Ar-CH

112.4 Ar-C

69.1 -CH(CH₃)₂

21.8 -CH(CH₃)₂

Solvent: CDCl₃. Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description of Vibration

~3200 (broad) O-H stretch (phenolic)

~3000-2850 C-H stretch (aliphatic)

1681 C=O stretch (ester)

1612 C=C stretch (aromatic)

1588 C=C stretch (aromatic)

1539 C=C stretch (aromatic)

~1250 C-O stretch (ester)

Table 4: Mass Spectrometry (GC-MS) Data
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

180 12.79 [M]⁺ (Molecular Ion)

138 31.66 [M - C₃H₆]⁺

121 28.97 [C₇H₅O₂]⁺

120 99.99 [C₇H₄O₂]⁺

92 24.33 [C₆H₄O]⁺

Ionization Mode: Electron Impact (EI)[1]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of isopropyl salicylate (approximately 10-20 mg for ¹H, 50-100

mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) operating at a

field strength of 300-500 MHz for ¹H nuclei is utilized.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:
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Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more scans, depending on the concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova,

TopSpin).

Infrared (IR) Spectroscopy
Sample Preparation: As isopropyl salicylate is a liquid, a thin film is prepared by placing a

drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of isopropyl salicylate is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate.
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron impact (EI) ionization source is used.[1]

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250°C.

Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed

by a ramp of 10-20°C/min to a final temperature of 250-280°C.

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: 40-400 amu.

Scan Speed: 2-3 scans/second.

Data Processing: The acquired data is processed using the instrument's software. The total ion

chromatogram (TIC) is used to identify the retention time of isopropyl salicylate, and the

mass spectrum corresponding to that peak is extracted and analyzed for fragmentation

patterns.

Visualized Workflows
The following diagrams illustrate the logical flow of each experimental procedure.
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NMR Spectroscopy Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b150150?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Place a Drop of Neat Liquid
on a Salt Plate (KBr or NaCl)

Create a Thin Film with a
Second Salt Plate

Place Sample in FT-IR Spectrometer

Record Background Spectrum
(Clean Salt Plates)

Acquire Interferogram

Fourier Transform

Background Subtraction

output

Final IR Spectrum

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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